Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Description
Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring multiple pharmacologically relevant moieties:
- Isoxazole ring: A five-membered aromatic heterocycle with oxygen and nitrogen atoms, known for metabolic stability and bioactivity .
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle contributing to enhanced binding affinity in medicinal chemistry .
- Piperazine: A six-membered diamine ring that improves solubility and pharmacokinetic properties .
- Pyridine: A basic aromatic heterocycle that enhances interactions with biological targets .
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-19-15(20-24-11)12-2-3-14(17-10-12)21-6-8-22(9-7-21)16(23)13-4-5-18-25-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESRZZKNOXGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the construction of the isoxazole ring followed by the introduction of the pyridine and piperazine moieties. One common approach is to start with a suitable isoxazole precursor, which undergoes nucleophilic substitution reactions with appropriate reagents to introduce the pyridine and piperazine groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoxazole derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammation.
Material Science: : Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Compound A : N-Benzyl-oxaziridine derivatives (AstraZeneca/NPS, 2007)
Compound B : Cyclohexyl-spiro-oxaziridine (AstraZeneca, 2009)
- Structure : Incorporates a spirocyclic cyclohexyl-oxaziridine.
- Activity : GTPγS EC₅₀ = 14 nM (Compound 36), highlighting the importance of rigid spirocycles for receptor binding .
- Comparison : The target compound’s piperazine linker may offer greater conformational flexibility compared to the spirocyclic system .
Compound C : 5-Methyl-1,2,4-oxadiazole-pyridine derivatives (Pfizer, 2009)
Target Compound vs. mGluR2 Agonists
- Receptor Binding : The isoxazole-oxadiazole-pyridine triad may enhance binding to mGluR2 compared to simpler oxaziridines due to π-π stacking and hydrogen-bonding interactions .
- Metabolic Stability : Piperazine and oxadiazole moieties reduce susceptibility to cytochrome P450 oxidation compared to N-benzyl derivatives .
Enzymatic Oxidation Profiles
- This suggests the target compound may undergo oxidative metabolism in specific bacterial systems.
Critical Research Findings and Limitations
Synthetic Challenges : The target compound’s multi-step synthesis requires precise control over oxadiazole ring formation, which is prone to side reactions under acidic conditions .
Toxicity : Oxadiazole rings can generate reactive metabolites (e.g., nitriles) under oxidative stress, necessitating further safety profiling .
Biological Activity
Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
Recent studies have explored the biological activity of related compounds, particularly those containing isoxazole and oxadiazole moieties. These compounds have shown various pharmacological effects:
- Anticancer Activity : Compounds with similar structures have demonstrated promising anticancer properties. For instance, indole-isoxazole hybrids exhibited potent activity against several cancer cell lines with IC50 values ranging from 2.3 µM to 8.5 µM .
- Antimicrobial Activity : Some derivatives of isoxazole have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds featuring isoxazole rings have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating autoimmune diseases .
Structure-Activity Relationships (SAR)
The biological activity of isoxazole derivatives often depends on the substitution patterns on the ring structures. Key findings include:
- The presence of electron-donating groups (like methyl or methoxy) on aromatic rings enhances anticancer activity.
- Substituents at specific positions can significantly influence the binding affinity to target proteins and overall biological efficacy.
Case Studies
Several studies have evaluated the biological activity of compounds related to isoxazol derivatives:
- Indole-Isoxazole Hybrids : A study synthesized various indole-isoxazole derivatives and assessed their anticancer activities against HepG2 and Huh7 cell lines. The most active compounds had IC50 values below 10 µM, indicating strong selective toxicity towards cancer cells compared to normal cells .
- Oxadiazole Derivatives : Research on oxadiazole-containing compounds revealed significant cytotoxicity against various tumor cell lines, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .
Summary of Biological Activities
The following table summarizes the biological activities and corresponding IC50 values for selected compounds related to isoxazol derivatives:
| Compound Type | Biological Activity | Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Indole-Isoxazole Hybrid | Anticancer | HepG2 | 3.8 |
| Indole-Isoxazole Hybrid | Anticancer | Huh7 | 4.7 |
| Isoxazole Derivative | Antimicrobial | Staphylococcus aureus | 15 |
| Oxadiazole Derivative | Cytotoxic | A431 (breast cancer) | <10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
